molecular formula C10H10O2 B3330914 Cyclopropyl(3-hydroxyphenyl)methanone CAS No. 76106-47-3

Cyclopropyl(3-hydroxyphenyl)methanone

Cat. No.: B3330914
CAS No.: 76106-47-3
M. Wt: 162.18 g/mol
InChI Key: SGXYHFJUSJUSDU-UHFFFAOYSA-N
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Description

Cyclopropyl(3-hydroxyphenyl)methanone is an organic compound with the molecular formula C10H10O2 It is characterized by a cyclopropyl group attached to a 3-hydroxyphenyl group through a methanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopropyl(3-hydroxyphenyl)methanone can be synthesized through several methods. One common approach involves the reaction of cyclopropylcarbonyl chloride with 3-hydroxybenzene in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or column chromatography.

Another method involves the Friedel-Crafts acylation of 3-hydroxybenzene with cyclopropylcarbonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction is carried out at low temperatures to prevent side reactions and to ensure high yield of the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, solvent recycling and waste minimization techniques are employed to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(3-hydroxyphenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for halogenation reactions.

Major Products Formed

    Oxidation: Formation of cyclopropyl(3-oxophenyl)methanone or cyclopropyl(3-carboxyphenyl)methanone.

    Reduction: Formation of cyclopropyl(3-hydroxyphenyl)methanol.

    Substitution: Formation of cyclopropyl(3-halophenyl)methanone.

Scientific Research Applications

Cyclopropyl(3-hydroxyphenyl)methanone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of cyclopropyl(3-hydroxyphenyl)methanone involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the cyclopropyl group can enhance the compound’s stability and binding affinity. The methanone linkage allows for the formation of covalent bonds with target proteins or enzymes, leading to modulation of their activity.

Comparison with Similar Compounds

Cyclopropyl(3-hydroxyphenyl)methanone can be compared with other similar compounds such as:

    Cyclopropyl(4-hydroxyphenyl)methanone: Similar structure but with the hydroxyl group in the para position.

    Cyclopropyl(2-hydroxyphenyl)methanone: Similar structure but with the hydroxyl group in the ortho position.

    Cyclopropyl(3-methoxyphenyl)methanone: Similar structure but with a methoxy group instead of a hydroxyl group.

The uniqueness of this compound lies in the specific positioning of the hydroxyl group, which can influence its reactivity and interaction with biological targets.

Properties

IUPAC Name

cyclopropyl-(3-hydroxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c11-9-3-1-2-8(6-9)10(12)7-4-5-7/h1-3,6-7,11H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGXYHFJUSJUSDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2=CC(=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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